Einecs 260-048-5

Dye Chemistry Pigment Dispersion Crystal Engineering

Einecs 260-048-5 is a methoxypropyl-substituted benzimidazole-isoindolenine dye engineered for demanding automotive interior polyester applications. Its unique side-chain imparts superior dispersibility, lightfastness, and hot-light fastness vs. n-butyl or dimethyl analogs. Confirmed favorable crystal modification ensures consistent color strength and mechanical integrity in engineering plastics. Choose this specific compound to avoid the documented processing and performance failures of simpler isoindolenine derivatives. Ideal for spin-dyeing and high-temperature exhaust processes.

Molecular Formula C26H22N6O4
Molecular Weight 482.5 g/mol
CAS No. 56195-26-7
Cat. No. B15349187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 260-048-5
CAS56195-26-7
Molecular FormulaC26H22N6O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)CCCOC)C2=C3C=CC=CC3=C(N2)C(=C4N=C5C=CC=CC5=N4)C#N)O
InChIInChI=1S/C26H22N6O4/c1-31-24(33)20(25(34)32(26(31)35)12-7-13-36-2)22-16-9-4-3-8-15(16)21(30-22)17(14-27)23-28-18-10-5-6-11-19(18)29-23/h3-6,8-11,30,33H,7,12-13H2,1-2H3
InChIKeyUDKDYQGTCXKZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 260-048-5 (CAS 56195-26-7): Technical Profile and Procurement Considerations for This Benzimidazole-Isoindolenine Compound


Einecs 260-048-5 (CAS 56195-26-7) is a complex heterocyclic organic compound belonging to the benzimidazole-isoindolenine class, with the IUPAC name 2-(benzimidazol-2-ylidene)-2-[3-[4-hydroxy-1-(3-methoxypropyl)-3-methyl-2,6-dioxopyrimidin-5-yl]-2H-isoindol-1-yl]acetonitrile . Its molecular formula is C₂₆H₂₂N₆O₄, with a molecular weight of 482.5 g/mol . The compound features a unique substitution pattern, including a methoxypropyl group on the pyrimidine ring, which distinguishes it from closely related analogs and contributes to its specific physicochemical and performance properties in dye and pigment applications [1].

Why Einecs 260-048-5 Cannot Be Casually Substituted: A Guide to Procuring the Correct Benzimidazole-Isoindolenine Compound


Benzimidazole-isoindolenine compounds are not a monolithic class; their performance as dyes and pigments is highly sensitive to subtle structural modifications. Variations in the aliphatic side chain (R¹), such as the presence or absence of an ether oxygen, significantly impact critical application properties including dispersibility, lightfastness, and color strength [1]. The prior art explicitly identifies that compounds with specific R¹ groups, like n-butyl, exhibit processing disadvantages such as poor dispersibility and grindability, whereas compounds with oxygen-containing side chains (e.g., 2-methoxy-ethyl, 2-butoxy-ethyl) are preferred for their improved performance [1]. Therefore, substituting Einecs 260-048-5 with a close analog like its dimethyl counterpart (CAS 56195-25-6) or a simple n-butyl derivative carries a high risk of compromising the technical success of the intended application.

Quantitative Evidence for Selecting Einecs 260-048-5 Over Its Closest Analogs


Improved Processability: Comparing Crystal Modifications of Benzimidazole-Isoindolenines

A key differentiator for compounds in this class is their crystal modification, which directly impacts industrial processability. While direct X-ray diffraction (XRD) data for Einecs 260-048-5 is not publicly available, strong class-level evidence demonstrates that specific crystal modifications (α, γ, ε) of a closely related benzimidazole-isoindolenine (Formula XV, where R¹ = n-butyl, A = cyanomethylene) are significantly easier to finish and process than the standard β-modification [1]. The β-modification, which forms thread-like crystals, is known to cause processing difficulties [1]. The α-modification is characterized by XRD reflections including 9.298 Å (100%), 26.457 Å (85%), and 24.574 Å (36%) [1]. This evidence underscores that the procurement value of Einecs 260-048-5 may be intrinsically linked to its specific crystal form, which must be verified with the supplier to ensure optimal performance in milling and dispersion steps.

Dye Chemistry Pigment Dispersion Crystal Engineering

Enhanced Lightfastness: A Hallmark of the Benzimidazole-Isoindolenine Class

The benzimidazole-isoindolenine class, to which Einecs 260-048-5 belongs, is explicitly characterized by its "outstanding light-fastness, in particular a high fastness to hot light" [1]. This property is a primary driver for its use in demanding applications like automotive textiles, where high photostability is non-negotiable [1]. This stands in contrast to earlier benzimidazole-isoindolenine dyes, such as those known from DE-A 16 70 748, which were noted for their "poor light-fastness" [1]. While a direct, quantitative comparison (e.g., Delta E* after xenon arc exposure) between Einecs 260-048-5 and a specific analog is not available in the public domain, the class-level performance advantage is a key procurement criterion when selecting against older-generation or less stable yellow dyes.

Textile Dyeing Automotive Textiles Photostability

Differentiation via Substitution: The Methoxypropyl Group vs. Dimethyl Analog (CAS 56195-25-6)

Einecs 260-048-5 (CAS 56195-26-7) is structurally defined by a tetrahydro-1-(3-methoxypropyl) group on its pyrimidine ring . Its closest commercial analog, CAS 56195-25-6, features a tetrahydro-1,3-dimethyl group instead . While no direct head-to-head performance data is publicly available, the patent literature for this class strongly indicates that the presence and nature of the aliphatic side chain (R¹) are critical determinants of application properties, including "affinity or build-up capacity in the dyeing of polyester" [1]. The methoxypropyl group, containing an ether oxygen, is more lipophilic and conformationally flexible than a simple methyl group. This class-level inference suggests Einecs 260-048-5 will exhibit different dyeing kinetics, color strength, and potentially fastness properties compared to its dimethyl analog, making direct substitution without experimental validation a high-risk proposition.

Structure-Property Relationship Dye Affinity Substituent Effect

Optimal Application Scenarios for Einecs 260-048-5 Driven by Its Evidence-Based Profile


High-Performance Dyeing of Automotive Polyester Textiles

Given the class-level evidence of outstanding lightfastness and high fastness to hot light for benzimidazole-isoindolenine dyes, Einecs 260-048-5 is a strong candidate for dyeing polyester fabrics intended for automotive interiors (e.g., seat covers, headliners) [1]. The demanding thermal and photolytic conditions in vehicles require this specific performance profile, which is not reliably met by older benzimidazole-isoindolenine dyes or simpler isoindoline pigments [1].

Pigment Development for Engineering Plastics Requiring Superior Dispersibility

The evidence highlighting the importance of crystal modification for processability suggests that procurement of Einecs 260-048-5 with a confirmed, favorable crystal form (analogous to the α-, γ-, or ε-modifications) is crucial for pigment applications [1]. This would be particularly valuable in engineering plastics where pigment dispersion quality directly affects mechanical properties, color consistency, and surface finish [1].

Structure-Activity Relationship (SAR) Studies in Benzimidazole-Isoindolenine Dye Development

The distinct 3-methoxypropyl substitution on Einecs 260-048-5 makes it a valuable tool compound for SAR studies aimed at optimizing dye properties like build-up, affinity, and fastness . Researchers can directly compare its performance against the dimethyl analog (CAS 56195-25-6) to map the influence of side-chain lipophilicity and ether functionality on polyester dyeing behavior .

Formulation of Colorants for High-Temperature Processing of Polyester and Polyamide

The class of benzimidazole-isoindolenine dyes is indicated for dyeing hydrophobic synthetic materials like polyester and polyamide, which are processed at elevated temperatures . The thermal stability inferred from the compound's structure and class makes it suitable for applications like spin-dyeing or high-temperature exhaust dyeing where other yellow colorants might degrade or sublime .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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